2-bromo-4-((E)-{[3-(2-bromophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol
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Overview
Description
2-bromo-4-((E)-{[3-(2-bromophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, bromophenyl groups, and a methoxyphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-((E)-{[3-(2-bromophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol typically involves multiple steps. One common method includes the cyclization of 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides, followed by S-alkylation in an alkaline medium . The reaction conditions often require specific temperatures and pH levels to ensure the successful formation of the triazole ring and the incorporation of bromophenyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of specialized equipment for precise temperature control and efficient mixing of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-bromo-4-((E)-{[3-(2-bromophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
2-bromo-4-((E)-{[3-(2-bromophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It may be used in the development of new materials and chemical products with specific properties.
Mechanism of Action
The mechanism of action of 2-bromo-4-((E)-{[3-(2-bromophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: This compound shares the triazole and bromophenyl moieties but lacks the methoxyphenol group.
Thiophene-linked 1,2,4-triazoles: These compounds have a similar triazole core but differ in the substituents attached to the triazole ring.
Uniqueness
The uniqueness of 2-bromo-4-((E)-{[3-(2-bromophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H12Br2N4O2S |
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Molecular Weight |
484.2 g/mol |
IUPAC Name |
4-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-3-(2-bromophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H12Br2N4O2S/c1-24-13-7-9(6-12(18)14(13)23)8-19-22-15(20-21-16(22)25)10-4-2-3-5-11(10)17/h2-8,23H,1H3,(H,21,25)/b19-8+ |
InChI Key |
KXRHCTZENNZCTE-UFWORHAWSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Br)Br)O |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Br)Br)O |
Origin of Product |
United States |
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